Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a complex organic compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzyl group, an oxo group, and an azabicyclo nonane ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound. The reaction conditions often include the use of bases such as triethylamine or potassium carbonate to favor the formation of specific stereoisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalyzed by nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) along with copper catalysts.
Reduction: Typically involves the reduction of the oxo group to form alcohol derivatives.
Substitution: Reactions involving the substitution of the benzyl group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O and ABNO with ambient air as the oxidant.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for nitroxyl radicals, leading to the formation of carbonyl compounds . The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: Similar structure with a methyl group instead of an ethyl group.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
8-Azabicyclo[3.2.1]octane: A structurally related compound found in tropane alkaloids.
Uniqueness
Ethyl 3-benzyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both benzyl and oxo groups
Properties
IUPAC Name |
ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHPFHYJXLMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.